An In-depth Technical Guide to Ethyl 6-hydroxyhexanoate (CAS: 5299-60-5)
An In-depth Technical Guide to Ethyl 6-hydroxyhexanoate (CAS: 5299-60-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-hydroxyhexanoate (B1236181) is a bifunctional organic compound featuring both a hydroxyl group and an ethyl ester. This unique structure makes it a valuable and versatile building block in organic synthesis. Its CAS number is 5299-60-5.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its applications, particularly in the realm of drug development and life sciences research.
Physicochemical Properties
Ethyl 6-hydroxyhexanoate is a colorless to almost colorless clear liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Ethyl 6-hydroxyhexanoate
| Property | Value | Reference(s) |
| CAS Number | 5299-60-5 | [1] |
| Molecular Formula | C₈H₁₆O₃ | [1] |
| Molecular Weight | 160.21 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 127-128 °C at 12 mmHg | [1][3] |
| Density | 0.985 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.437 | [1][3] |
| SMILES | CCOC(=O)CCCCCO | [2] |
| InChI | InChI=1S/C8H16O3/c1-2-11-8(10)6-4-3-5-7-9/h9H,2-7H2,1H3 | [2] |
| InChIKey | HYXRUZUPCFVWAH-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of Ethyl 6-hydroxyhexanoate. Key spectral features are summarized below.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the ethyl group (a triplet and a quartet), methylene (B1212753) groups of the hexanoate (B1226103) chain, and a methylene group adjacent to the hydroxyl group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the four unique methylene carbons of the hexanoate backbone.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (around 1730 cm⁻¹) and a broad absorption for the O-H stretching of the hydroxyl group (around 3300-3500 cm⁻¹).
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MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.
Synthesis of Ethyl 6-hydroxyhexanoate
The most common and practical synthesis of Ethyl 6-hydroxyhexanoate involves the ring-opening of ε-caprolactone. This can be achieved through acid-catalyzed or lipase-catalyzed methods.
Acid-Catalyzed Synthesis from ε-Caprolactone
This method involves the acid-catalyzed ethanolysis of ε-caprolactone. A general workflow for this synthesis is depicted below.
Experimental Protocol:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ε-caprolactone, an excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
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Reaction: Heat the mixture to reflux and maintain the temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent such as diethyl ether. Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
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Purification: Remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure Ethyl 6-hydroxyhexanoate.[4]
Lipase-Catalyzed Synthesis from ε-Caprolactone
Enzymatic synthesis offers a milder and more environmentally friendly alternative to acid catalysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can effectively catalyze the ring-opening of ε-caprolactone in the presence of ethanol.
Experimental Protocol:
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Reaction Setup: In a reaction vial, combine ε-caprolactone, ethanol, and an immobilized lipase (e.g., Novozym 435, which is CALB immobilized on an acrylic resin). The reaction is typically performed in a solvent-free system or in an organic solvent.
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Reaction: Incubate the mixture at a controlled temperature (typically between 40-60 °C) with constant shaking to ensure proper mixing. Monitor the conversion of the starting material by GC.
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Product Isolation: Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
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Purification: Remove the excess ethanol and any solvent used under reduced pressure. If necessary, the product can be further purified by column chromatography.
Applications in Research and Drug Development
Ethyl 6-hydroxyhexanoate's bifunctionality makes it a valuable synthon for the synthesis of more complex molecules with potential biological activity.[1] It is not known to have direct activity on signaling pathways itself but serves as a crucial building block.
Role as a Versatile Synthon
The hydroxyl and ester groups of Ethyl 6-hydroxyhexanoate can be selectively modified, allowing for its incorporation into a variety of molecular scaffolds.
Prodrug Synthesis
Ethyl 6-hydroxyhexanoate is a suitable building block for the synthesis of prodrugs.[3][5] The hydroxyl group can be used to attach a drug molecule through an ester or carbonate linkage, while the ethyl ester can be designed for controlled release within the body. Its fatty acid-like structure can also influence the pharmacokinetic properties of the parent drug.
Synthesis of Bioactive Molecules and Ligands
The six-carbon chain with a terminal hydroxyl group is a structural motif found in various bioactive molecules. Ethyl 6-hydroxyhexanoate can serve as a starting material or intermediate in the synthesis of:
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Prostaglandin Analogs: These are potent lipid compounds with diverse physiological effects.
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Macrolide Antibiotics: The hydroxy ester functionality can be incorporated into the complex structures of these antibiotics.
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Affinity Ligands: It has been used in the preparation of N-5-Carboxypentyl-1-deoxymannojirimycin, a ligand for the creation of affinity resins used in the purification of specific mannosidases.
Safety and Handling
Ethyl 6-hydroxyhexanoate is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound.[4] It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Ethyl 6-hydroxyhexanoate is a valuable and versatile bifunctional molecule with significant applications in organic synthesis. Its straightforward synthesis from ε-caprolactone and its utility as a building block for more complex molecules, including prodrugs and bioactive compounds, make it a compound of interest for researchers in chemistry, life sciences, and drug development. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in future research and development endeavors.
